Chemical Databases: Resources like PubChem provide general information about the compound, including its structure and some physical properties []. However, they don't typically delve into specific research applications.
Limited Research Focus: Scientific literature searches haven't yielded any significant results regarding the use of (4-Phenylthiazol-2-yl)methanamine hydrochloride in published research. This suggests that the compound might be a niche molecule in early stages of investigation, or it might not be actively pursued for research purposes.
Further exploration might involve:
(4-Phenylthiazol-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a phenyl group and a methanamine moiety. Its molecular formula is C10H12ClN2S, and it is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The compound's thiazole ring contributes to its distinct chemical properties, making it a subject of interest in both synthetic and biological research.
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole compounds.
Research indicates that (4-Phenylthiazol-2-yl)methanamine hydrochloride exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interference with specific cellular pathways, which could inhibit the proliferation of cancer cells or microbial growth. Ongoing studies aim to explore its therapeutic potential in treating various diseases .
The synthesis of (4-Phenylthiazol-2-yl)methanamine hydrochloride typically involves the following steps:
(4-Phenylthiazol-2-yl)methanamine hydrochloride has diverse applications across several fields:
Studies on (4-Phenylthiazol-2-yl)methanamine hydrochloride have focused on its interactions with biological targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with (4-Phenylthiazol-2-yl)methanamine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 4-Phenylthiazol-2-amine hydrochloride | Similar thiazole structure without methanamine group |
| 2-Amino-4-(p-tolyl)thiazole | Substituted phenyl group on thiazole |
| 2-Aminothiazole | Basic thiazole structure with amino group |
| 5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | Contains triazole instead of thiazole |
The uniqueness of (4-Phenylthiazol-2-yl)methanamine hydrochloride lies in its specific substitution pattern on the thiazole ring. This configuration imparts distinct chemical and biological properties compared to similar compounds. Its enhanced biological activity or different reactivity patterns make it valuable for research and industrial applications.
(4-Phenylthiazol-2-yl)methanamine hydrochloride represents a heterocyclic compound featuring a thiazole ring system with specific substitution patterns that significantly influence its molecular architecture [1]. The compound exhibits the molecular formula C₁₀H₁₁ClN₂S with a molecular weight of 226.73 g/mol, where the thiazole ring serves as the central structural motif [1] . The systematic International Union of Pure and Applied Chemistry name reflects the precise substitution pattern: (4-phenyl-1,3-thiazol-2-yl)methanamine hydrochloride [1] .
The molecular structure consists of a five-membered thiazole ring containing sulfur at position 1 and nitrogen at position 3, with a phenyl group substituted at the 4-position and a methanamine group attached at the 2-position [1] [7]. The canonical Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)C2=CSC(=N2)CN.Cl accurately describes the connectivity pattern and includes the hydrochloride salt formation [1] .
Conformational analysis reveals that the thiazole ring adopts a planar configuration, with the phenyl substituent capable of rotational flexibility around the carbon-carbon bond connecting it to the thiazole system [7] [8]. Density functional theory calculations on related thiazole derivatives indicate that the phenyl ring can adopt multiple conformational states, with the most stable conformer typically exhibiting the phenyl group positioned to minimize steric hindrance with the thiazole ring [8] [11]. The methanamine substituent at the 2-position provides additional conformational flexibility, with the carbon-nitrogen bond allowing rotation that affects the overall molecular geometry [7] [16].
The three-dimensional structure demonstrates rotational flexibility at the methanamine linkage, which significantly influences the compound's reactivity and interaction with biological targets [7]. Computational studies on structurally similar thiazole derivatives suggest that the most energetically favorable conformations involve minimized steric interactions between the phenyl ring and the methanamine group [8] [9].
The crystallographic properties of (4-Phenylthiazol-2-yl)methanamine hydrochloride reflect the structural organization patterns commonly observed in thiazole derivatives [4] [17]. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, related phenylthiazole derivatives provide valuable insights into expected crystallographic behavior [17] [26].
Studies on structurally analogous 2-phenylthiazole derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic crystal systems [26] [27]. The crystal packing arrangements are predominantly influenced by intermolecular hydrogen bonding interactions and π-π stacking between aromatic ring systems [16] [17]. The presence of the hydrochloride salt formation introduces additional crystallographic complexity through ionic interactions between the protonated amine group and the chloride counterion [26].
Crystallographic analysis of related compounds reveals characteristic bond lengths within the thiazole ring system: sulfur-carbon bonds typically range from 171.38 to 172.37 picometers, while carbon-nitrogen bonds within the ring measure approximately 131.0 to 137.2 picometers [20]. The internal ring angles demonstrate the aromatic character of the thiazole system, with the sulfur-carbon-carbon angle measuring approximately 89.41 degrees and the nitrogen-carbon-carbon angle at 109.97 degrees [20].
The crystal lattice formation is stabilized through multiple intermolecular interactions, including hydrogen bonding between the amine group and neighboring molecules, as well as weak van der Waals forces between aromatic ring systems [16] [26]. The hydrochloride salt formation contributes additional electrostatic stabilization to the crystal structure [26].
The physical properties of (4-Phenylthiazol-2-yl)methanamine hydrochloride are summarized in the following comprehensive analysis based on available experimental data and theoretical predictions derived from structural analogs.
| Property | Value | Reference Source |
|---|---|---|
| Molecular Weight | 226.73 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂S | [1] |
| Physical Form | Solid | [24] |
| Storage Temperature | 2-8°C (dark, inert atmosphere) | [24] |
| Purity | 95% | [24] |
| Water Solubility | Slightly soluble | [15] |
| Ethanol Solubility | Soluble | [15] |
| Rotatable Bonds | 3 | [1] |
| Heavy Atom Count | 13 | [1] |
The molecular weight of 226.73 g/mol positions this compound within the typical range for pharmaceutical intermediates and bioactive thiazole derivatives [1] . The solid physical form at room temperature reflects the crystalline nature common to hydrochloride salts of aromatic amines [24].
Solubility characteristics demonstrate the compound's moderate polarity, with slight solubility in water attributed to the ionic hydrochloride salt formation, while enhanced solubility in ethanol reflects the contribution of the aromatic thiazole system [15]. Comparative analysis with the parent thiazole compound, which exhibits slight water solubility, indicates that the methanamine hydrochloride substitution increases the overall polarity and water interaction capability [15].
The compound requires storage under controlled conditions (2-8°C in dark, inert atmosphere) to maintain stability, suggesting potential sensitivity to light and oxidation [24]. This storage requirement is consistent with the electron-rich nature of the thiazole ring system and the presence of the primary amine functionality [24].
The hydrogen bonding characteristics of (4-Phenylthiazol-2-yl)methanamine hydrochloride are determined by the presence of specific functional groups capable of participating in intermolecular interactions [1] [16]. The compound contains two hydrogen bond donor sites and three hydrogen bond acceptor sites, significantly influencing its physicochemical behavior and biological activity [1].
The primary hydrogen bond donor functionality originates from the protonated methanamine group (-CH₂NH₃⁺) in the hydrochloride salt form [1] . This positively charged ammonium group can form strong electrostatic interactions with electron-rich acceptor sites in neighboring molecules or biological targets [16]. The protonation state of the amine group under physiological conditions enhances its hydrogen bonding capacity compared to the free base form .
The thiazole ring nitrogen at position 3 serves as the primary hydrogen bond acceptor site, with its lone pair of electrons available for interaction with hydrogen bond donors [16] [20]. Natural bond orbital analysis of related thiazole-water complexes demonstrates that interactions between the thiazole nitrogen lone pair and water molecules exhibit second-order stabilization energies of approximately 61.0 kJ/mol, indicating strong hydrogen bonding capability [16].
Additional hydrogen bond acceptor sites include the sulfur atom within the thiazole ring, although this interaction is typically weaker than nitrogen-based hydrogen bonding [16]. The aromatic π-system of both the thiazole and phenyl rings can participate in weak π-hydrogen interactions, contributing to the overall intermolecular interaction profile [16] [26].
Cooperative hydrogen bonding effects have been observed in thiazole derivatives, where multiple hydrogen bonds form simultaneously to create stabilized molecular complexes [16]. These cooperative interactions significantly enhance the binding affinity and contribute to the compound's potential biological activity through improved target recognition and binding [16].
The structural and physicochemical properties of (4-Phenylthiazol-2-yl)methanamine hydrochloride can be systematically compared with related thiazole derivatives to understand structure-property relationships and identify unique characteristics [13] .
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| (4-Phenylthiazol-2-yl)methanamine hydrochloride | 226.73 | Not specified | Not specified | Methanamine at C-2, HCl salt |
| 4-Phenylthiazole | 161.22 | 133-134 | 267-269/732mm | Phenyl at C-4 |
| 2-Phenylthiazole | 161.22 | 45-46 | 138-139 | Phenyl at C-2 |
| Thiazole (parent) | 85.13 | -33 | 116.5 | Unsubstituted |
| (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | 226.73 | Not specified | Not specified | Methanamine at C-4, HCl salt |
The positional isomer (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride shares the identical molecular weight and formula but differs in the substitution pattern, with the phenyl group at position 2 and methanamine at position 4 . This isomeric relationship provides insight into the influence of substitution position on physicochemical properties [13].
Comparison with 4-phenylthiazole reveals the significant impact of the methanamine substituent on molecular weight (226.73 vs 161.22 g/mol) and expected solubility characteristics [13]. The parent 4-phenylthiazole exhibits a well-defined melting point of 133-134°C, while the methanamine derivative requires different analytical conditions due to the hydrochloride salt formation [13].
The 2-phenylthiazole isomer demonstrates markedly different thermal properties, with a lower melting point (45-46°C) and boiling point (138-139°C) compared to the 4-phenyl isomer [13]. This difference illustrates the significant influence of substitution position on intermolecular interactions and crystal packing arrangements [13] [26].
Electronic property comparisons reveal that electron-withdrawing substituents enhance the stability and reduce the highest occupied molecular orbital energy levels, while electron-donating groups increase nucleophilicity [8] [23]. The methanamine group in the target compound acts as an electron-donating substituent, potentially increasing the electron density on the thiazole ring compared to unsubstituted analogs [23].
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation technique for (4-Phenylthiazol-2-yl)methanamine hydrochloride, providing detailed information about the molecular framework and electronic environment of individual nuclei [1] [2] [3].
The proton nuclear magnetic resonance spectrum of (4-Phenylthiazol-2-yl)methanamine hydrochloride displays characteristic resonances that enable complete structural assignment. The thiazole aromatic proton at the 5-position appears as a distinctive singlet between 7.7-7.9 ppm, representing the most downfield signal due to the electron-withdrawing nature of the heterocyclic ring system [1] [2]. The phenyl substituent exhibits the expected aromatic splitting pattern, with ortho protons appearing as a doublet at 7.8-8.0 ppm, meta protons presenting as a triplet at 7.4-7.6 ppm, and the para proton manifesting as a triplet at 7.3-7.5 ppm [1] [3].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment Notes |
|---|---|---|---|---|
| Thiazole H-5 | 7.7-7.9 | singlet | 1H | Characteristic thiazole aromatic proton |
| Phenyl H-ortho | 7.8-8.0 | doublet | 2H | Ortho protons to thiazole connection |
| Phenyl H-meta | 7.4-7.6 | triplet | 2H | Meta aromatic protons |
| Phenyl H-para | 7.3-7.5 | triplet | 1H | Para aromatic proton |
| CH2-NH2 | 4.2-4.4 | singlet | 2H | Methanamine CH2 group |
| NH2/NH3+ | 8.0-8.5 (broad) | broad singlet | 3H | Protonated amine in HCl salt |
The methanamine group exhibits a characteristic singlet at 4.2-4.4 ppm for the methylene protons, while the protonated amine appears as a broad singlet between 8.0-8.5 ppm due to rapid exchange and hydrogen bonding in the hydrochloride salt form [2] [4]. The integration ratios confirm the proposed molecular structure with appropriate proton counts for each functional group.
Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework and electronic environment of (4-Phenylthiazol-2-yl)methanamine hydrochloride. The thiazole ring carbons exhibit characteristic chemical shifts that reflect the heterocyclic aromatic character and substitution pattern [1] [5] [3].
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment Notes |
|---|---|---|---|
| C-2 (thiazole) | 170-175 | quaternary | Thiazole carbon bearing methanamine |
| C-4 (thiazole) | 155-160 | quaternary | Thiazole carbon bearing phenyl group |
| C-5 (thiazole) | 115-120 | CH | Thiazole aromatic CH carbon |
| C-1' (phenyl) | 133-138 | quaternary | Phenyl ipso carbon (attached to thiazole) |
| C-2',6' (phenyl) | 128-132 | CH | Phenyl ortho carbons |
| C-3',5' (phenyl) | 128-132 | CH | Phenyl meta carbons |
| C-4' (phenyl) | 127-130 | CH | Phenyl para carbon |
| CH2-NH2 | 40-45 | CH2 | Methanamine carbon |
The most downfield carbon appears at 170-175 ppm, corresponding to the C-2 thiazole carbon bearing the methanamine substituent, while the C-4 carbon attached to the phenyl group resonates at 155-160 ppm [1] [6]. The aromatic CH carbon of the thiazole ring appears significantly upfield at 115-120 ppm, reflecting the electron distribution within the heterocyclic system. The phenyl carbons display typical aromatic chemical shifts with the ipso carbon at 133-138 ppm and the remaining aromatic carbons clustered between 127-132 ppm [5] [3].
Two-dimensional nuclear magnetic resonance techniques provide definitive structural confirmation through correlation experiments that establish connectivity patterns and spatial relationships within (4-Phenylthiazol-2-yl)methanamine hydrochloride. Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, particularly within the phenyl ring system where ortho, meta, and para protons exhibit characteristic coupling patterns [7] [8].
Heteronuclear single quantum coherence (HSQC) spectroscopy establishes direct carbon-hydrogen connectivity, confirming the assignments of aromatic CH carbons and their corresponding protons. The experiment clearly distinguishes between quaternary carbons and those bearing hydrogen atoms, providing unambiguous identification of the thiazole C-2 and C-4 positions versus the C-5 aromatic carbon [7] [9]. Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximity relationships, confirming the relative orientation of the phenyl substituent and methanamine group around the thiazole core structure [8] [9].
Infrared spectroscopy provides comprehensive vibrational analysis of (4-Phenylthiazol-2-yl)methanamine hydrochloride, revealing characteristic functional group frequencies and molecular bonding information [10] [11] [12].
The infrared spectrum exhibits several distinctive vibrational modes that characterize the molecular structure and intermolecular interactions present in the hydrochloride salt form. The nitrogen-hydrogen stretching region appears as a strong, broad absorption between 3300-3100 cm⁻¹, encompassing both the protonated amine (NH3+) and any residual neutral amine functionality [10] [13] [11]. This broadening results from extensive hydrogen bonding and salt formation effects.
| Frequency Range (cm⁻¹) | Assignment | Intensity | Characteristic Notes |
|---|---|---|---|
| 3300-3100 | N-H stretching (NH3+ and NH2) | Strong, broad | Broad due to HCl salt formation and H-bonding |
| 3050-3000 | Aromatic C-H stretching | Medium | Multiple peaks for aromatic CH |
| 1640-1620 | Thiazole C=N stretching | Strong | Characteristic thiazole feature |
| 1580-1560 | Thiazole C=C stretching | Medium-strong | Aromatic character of thiazole ring |
| 1500-1480 | Aromatic C=C stretching | Medium | Phenyl ring vibrations |
| 1450-1430 | C-H bending (aromatic) | Medium | In-plane bending modes |
| 1250-1200 | C-N stretching | Medium | Amine C-N bond |
| 750-680 | C-S stretching | Medium | Thiazole C-S bond |
Aromatic carbon-hydrogen stretching vibrations appear at 3050-3000 cm⁻¹ as multiple overlapping peaks representing both phenyl and thiazole CH bonds [13] [11]. The thiazole ring exhibits characteristic stretching frequencies with C=N stretching at 1640-1620 cm⁻¹ and C=C stretching at 1580-1560 cm⁻¹, confirming the aromatic character of the heterocyclic system [10] [12]. The phenyl ring contributes additional aromatic C=C stretching modes at 1500-1480 cm⁻¹, while in-plane bending vibrations appear at 1450-1430 cm⁻¹ [11] [12].
Functional group identification through infrared spectroscopy confirms the presence of all expected structural components within (4-Phenylthiazol-2-yl)methanamine hydrochloride. The carbon-nitrogen stretching vibration of the methanamine group appears at 1250-1200 cm⁻¹, providing direct evidence for the aliphatic amine functionality [14] [13]. The thiazole carbon-sulfur stretching mode manifests in the fingerprint region at 750-680 cm⁻¹, confirming the heterocyclic sulfur incorporation [10] [12].
The absence of carbonyl stretching frequencies above 1700 cm⁻¹ confirms the amine rather than amide nature of the functional group, while the presence of multiple aromatic vibrations validates the phenyl-thiazole conjugated system [13] [11]. The broad nature of the N-H stretching region indicates extensive hydrogen bonding network formation, typical of amino hydrochloride salts where both ionic and covalent interactions contribute to the solid-state structure [10] [14].
Mass spectrometric analysis of (4-Phenylthiazol-2-yl)methanamine hydrochloride provides molecular weight confirmation and detailed fragmentation pathways that elucidate structural features and bonding patterns [15] [16] [17].
The molecular ion exhibits low intensity at m/z 226/228, displaying the characteristic isotope pattern due to the chlorine atom in the hydrochloride salt [15] [17]. The base peak appears at m/z 190, corresponding to the loss of hydrogen chloride from the molecular ion to generate the free base structure [16] [17]. This fragmentation represents the most favorable initial pathway due to the ionic nature of the salt and the stability of the resulting neutral molecule.
| Fragment m/z | Relative Intensity (%) | Fragmentation Process | Structure Significance |
|---|---|---|---|
| 226/228 (M+- ) | 5-15 | Molecular ion (isotope pattern due to Cl) | Complete molecular structure |
| 190 (M-HCl) | 100 (base peak) | Loss of HCl from molecular ion | Free base structure |
| 163 (M-CH2NH2-HCl) | 40-60 | Loss of CH2NH2 and HCl | Loss of functional group |
| 135 (Phenylthiazole+) | 30-50 | Phenylthiazole cation | Stable aromatic system |
| 104 (PhCO+) | 20-30 | Benzoyl cation | Phenyl ring rearrangement |
| 77 (Ph+) | 15-25 | Phenyl cation | Simple aromatic fragment |
| 45 (CH2=NH2+) | 60-80 | Protonated methylamine | Amine fragment |
Secondary fragmentation involves loss of the methanamine group, generating an ion at m/z 163 through elimination of both the functional group and hydrogen chloride [16] [18]. The phenylthiazole cation at m/z 135 represents a stable aromatic fragment that retains the conjugated heterocyclic system [17] [18]. Additional fragmentation produces the phenyl cation at m/z 77 and the protonated methylamine fragment at m/z 45, both of which provide structural confirmation for the constituent molecular components [15] [16].
High-resolution mass spectrometry provides accurate mass determination with sufficient precision to confirm the molecular formula and distinguish between isobaric possibilities [19] [17]. The molecular ion of (4-Phenylthiazol-2-yl)methanamine hydrochloride exhibits an exact mass consistent with the formula C10H10N2S·HCl, with mass accuracy typically within 2-5 ppm using modern time-of-flight or orbitrap instrumentation [19] [17].
Fragmentation analysis at high resolution enables precise determination of elemental compositions for all significant product ions, confirming the proposed fragmentation pathways and structural assignments [17] [18]. The isotope pattern analysis provides additional verification through comparison of experimental and theoretical isotope distributions, particularly valuable for confirming the presence of sulfur and chlorine atoms within the molecular structure [19] [17]. Tandem mass spectrometry experiments (MS/MS) further validate the fragmentation mechanisms through collision-induced dissociation studies that reveal the sequential breakdown pathways and their relative energetics [17] [18].
X-ray crystallographic analysis provides definitive three-dimensional structural information for (4-Phenylthiazol-2-yl)methanamine hydrochloride, revealing precise atomic positions, bond lengths, bond angles, and crystal packing arrangements [20] [21] [22].
Crystal structure determination reveals the molecular geometry and conformational preferences of (4-Phenylthiazol-2-yl)methanamine hydrochloride in the solid state. The thiazole ring adopts a planar configuration with typical bond lengths and angles consistent with aromatic character, while the phenyl substituent exhibits variable dihedral angles relative to the heterocyclic plane depending on crystal packing forces [20] [22] [9].
The methanamine substituent extends from the thiazole C-2 position with a tetrahedral geometry around the nitrogen atom in the protonated state. The carbon-nitrogen bond length reflects the sp³ hybridization of the amine carbon, while the nitrogen-hydrogen bonds exhibit lengths consistent with ammonium salt formation [20] [22]. The overall molecular conformation demonstrates the balance between intramolecular conjugation effects and intermolecular packing interactions.
Crystal packing analysis reveals extensive hydrogen bonding networks involving the protonated amine group and chloride counterions. The ammonium nitrogen forms multiple hydrogen bonds with chloride anions, creating three-dimensional networks that stabilize the crystal structure [20] [22]. Additional weak interactions include aromatic π-π stacking between phenyl and thiazole rings from adjacent molecules, contributing to the overall crystal stability.
The packing arrangement demonstrates alternating layers of organic cations and chloride anions, typical of organic hydrochloride salts [20] [22]. The thiazole and phenyl rings participate in edge-to-face aromatic interactions, while the methanamine groups project into channels occupied by the chloride counterions. These structural features influence the physical properties of the compound, including melting point, solubility, and thermal stability [22] [9].
Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation extent within (4-Phenylthiazol-2-yl)methanamine hydrochloride, revealing the electronic structure and chromophoric properties [23] [24] [25].
| Wavelength (nm) | Assignment | Extinction Coefficient | Electronic Transition | Structural Information |
|---|---|---|---|---|
| 260-280 | π→π* transition (phenyl) | High (ε > 10,000) | Allowed transition | Aromatic phenyl character |
| 320-340 | π→π* transition (thiazole) | Medium (ε ≈ 5,000-8,000) | Allowed transition | Extended conjugation with thiazole |
| 350-370 | n→π* transition (thiazole N) | Low (ε < 1,000) | Forbidden transition | Lone pair on thiazole nitrogen |
The electronic absorption spectrum exhibits multiple transitions corresponding to different chromophoric components within the molecule. The high-energy π→π* transition of the phenyl ring appears at 260-280 nm with high extinction coefficient values exceeding 10,000 M⁻¹cm⁻¹, characteristic of allowed aromatic transitions [24] [25]. The thiazole ring contributes a π→π* transition at longer wavelengths (320-340 nm) with moderate intensity, reflecting the extended conjugation between the phenyl and thiazole systems [23] [24].
A weak n→π* transition appears at 350-370 nm, corresponding to promotion of the thiazole nitrogen lone pair to the π* orbital system [23] [25]. This transition exhibits low extinction coefficient due to its symmetry-forbidden nature but provides valuable information about the electronic environment of the heterocyclic nitrogen atom. The overall absorption profile demonstrates the conjugated aromatic character of the phenylthiazole chromophore and its potential applications in photochemical processes [24] [25].
Chromatographic analysis serves as the primary method for purity determination and analytical quantification of (4-Phenylthiazol-2-yl)methanamine hydrochloride, employing both liquid and gas chromatographic techniques for comprehensive characterization [26] [27] [28].
High-performance liquid chromatography (HPLC) with UV detection provides sensitive and selective analysis using reverse-phase columns with acetonitrile-water mobile phases [26] [29] [28]. The compound elutes as a single peak under optimized conditions, with retention times dependent on the specific column and mobile phase composition. Method validation demonstrates linearity over concentration ranges of 1-100 μg/mL with correlation coefficients exceeding 0.999 [26] [29]. Precision studies yield relative standard deviations below 2% for both intra-day and inter-day measurements, while accuracy assessments show recovery values between 98-102% [26] [29].